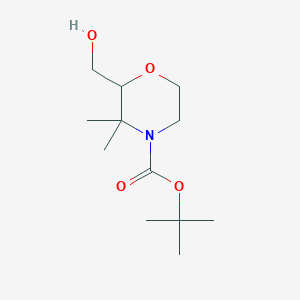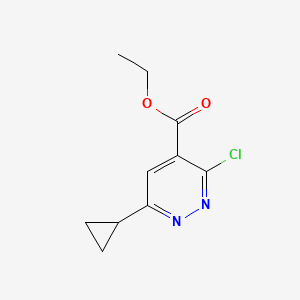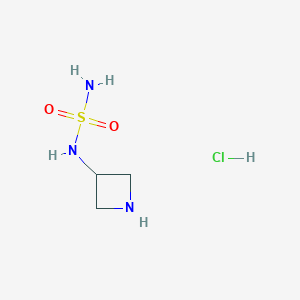
N-(azetidin-3-yl)aminosulfonamide hydrochloride
説明
“N-(azetidin-3-yl)aminosulfonamide hydrochloride” is a chemical compound with the IUPAC name "3-(sulfamoylamino)azetidine;hydrochloride" . It is provided by Sigma-Aldrich for research and development use .
Synthesis Analysis
A paper titled “Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates” describes a synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI code for “N-(azetidin-3-yl)aminosulfonamide hydrochloride” is1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The physical form of “N-(azetidin-3-yl)aminosulfonamide hydrochloride” is a white to yellow solid . It has a molecular weight of 186.66 . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis and Structural Applications
Synthesis of Azetidinones Derivatives : Azetidinones, including derivatives of N-(azetidin-3-yl)aminosulfonamide hydrochloride, have been synthesized for their biological and pharmacological properties. These compounds, including 4-(3-chloro-2-oxo-4-aryllazetidin-1-yl)-2-(1-(3-ethoxy-4methoxyphenyl)-2-(methylsulfonyl)-ethyl)-2,4′-biisoindoline-1.1′3,3′-tetraones, have been recognized for their diverse chemical structures using spectroscopic and analytical methods (Jagannadham et al., 2019).
Photodegradation Studies : Research has been conducted on the photodegradation of sulfonamide herbicides like azimsulfuron, which is closely related to N-(azetidin-3-yl)aminosulfonamide hydrochloride. This includes studying the degradation products under different conditions, enhancing our understanding of the environmental impact and behavior of these compounds (Pinna et al., 2007).
Antibacterial Activity of Sulfonyl Derivatives : N-(azetidin-3-yl)aminosulfonamide hydrochloride derivatives have been synthesized and evaluated for their antibacterial activities. These studies contribute to the understanding of the therapeutic potential of these compounds in combating bacterial infections (Abbady et al., 2007).
Biomedical and Pharmaceutical Research
Synthesis of Optically Pure Azetidinones : Research on N-sulfonamides of substituted 3-hydroxy-2-azetidinones, including N-(azetidin-3-yl)aminosulfonamide hydrochloride, has been conducted. These studies are significant for the development of optically pure compounds used in pharmaceuticals (Hassan & Soliman, 2000).
Anticancer Properties : Sulfonamide derivatives, similar to N-(azetidin-3-yl)aminosulfonamide hydrochloride, have been synthesized and their pro-apoptotic effects on cancer cells studied. These compounds activate molecular pathways like p38/ERK phosphorylation, offering insights into potential cancer therapies (Cumaoğlu et al., 2015).
Chemical Synthesis and Methodology
Development of Synthesis Methods : Innovative synthesis methods for azetidinones and related compounds have been developed. These methods contribute to the advancement of chemical synthesis techniques and the production of novel compounds for various applications (Wells & Tarwater, 1971).
Ring Opening Studies : Computational studies on the ring opening of azetidin-2-ones, which are structurally related to N-(azetidin-3-yl)aminosulfonamide hydrochloride, have been conducted. These studies provide insights into the reactivity and potential applications of these compounds in organic synthesis (Yeguas et al., 2008).
Safety And Hazards
“N-(azetidin-3-yl)aminosulfonamide hydrochloride” is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
3-(sulfamoylamino)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2S.ClH/c4-9(7,8)6-3-1-5-2-3;/h3,5-6H,1-2H2,(H2,4,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTCEOMPDXZFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NS(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)aminosulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1435088.png)

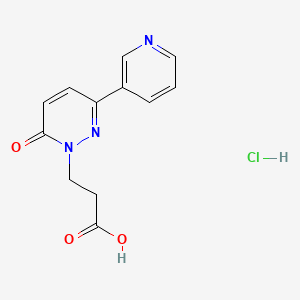
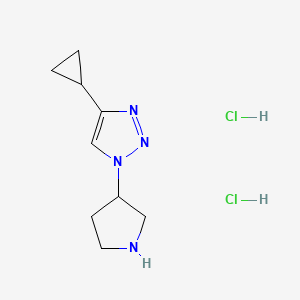
![4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B1435098.png)


